![molecular formula C12H19N3Na2O13P2 B13817372 disodium;[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] 2,3-dihydroxypropyl phosphate](/img/structure/B13817372.png)
disodium;[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] 2,3-dihydroxypropyl phosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cytidine 5’-diphosphoglycerol disodium salt is a chemical compound with the molecular formula C12H19N3O13P2Na2 and a molecular weight of 521.22 g/mol . . This compound is used in various scientific research applications due to its unique properties and functions.
準備方法
The preparation of Cytidine 5’-diphosphoglycerol disodium salt involves synthetic routes that include the reaction of cytidine with glycerol-3-phosphate in the presence of specific reagents and conditions. The reaction typically requires a catalyst and is carried out under controlled temperature and pH conditions to ensure the desired product is obtained . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to achieve high yield and purity.
化学反応の分析
Cytidine 5’-diphosphoglycerol disodium salt undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may lead to the formation of oxidized derivatives, while substitution reactions can result in the replacement of specific functional groups .
科学的研究の応用
Cytidine 5’-diphosphoglycerol disodium salt has a wide range of scientific research applications. In chemistry, it is used as a reagent in the synthesis of other compounds. In biology, it plays a role in the study of cellular processes and metabolic pathways. In medicine, it is used in research related to drug development and therapeutic interventions. Additionally, it has applications in the industry as an intermediate in the production of various chemicals and pharmaceuticals .
作用機序
The mechanism of action of Cytidine 5’-diphosphoglycerol disodium salt involves its interaction with specific molecular targets and pathways. It acts as a substrate for enzymes involved in the synthesis of glycerophospholipids, which are essential components of cell membranes. The compound is also involved in the regulation of metabolic pathways related to energy production and cellular signaling .
類似化合物との比較
Cytidine 5’-diphosphoglycerol disodium salt can be compared with other similar compounds such as Cytidine 5’-triphosphate disodium salt and Cytidine 5’-monophosphate disodium salt. While all these compounds contain the cytidine moiety, they differ in the number and type of phosphate groups attached. Cytidine 5’-triphosphate disodium salt has three phosphate groups, making it a high-energy molecule involved in various biochemical processes. Cytidine 5’-monophosphate disodium salt, on the other hand, has only one phosphate group and is involved in different metabolic pathways . The unique structure of Cytidine 5’-diphosphoglycerol disodium salt allows it to participate in specific reactions and pathways that are distinct from those of its analogs.
特性
分子式 |
C12H19N3Na2O13P2 |
|---|---|
分子量 |
521.22 g/mol |
IUPAC名 |
disodium;[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] 2,3-dihydroxypropyl phosphate |
InChI |
InChI=1S/C12H21N3O13P2.2Na/c13-8-1-2-15(12(20)14-8)11-10(19)9(18)7(27-11)5-26-30(23,24)28-29(21,22)25-4-6(17)3-16;;/h1-2,6-7,9-11,16-19H,3-5H2,(H,21,22)(H,23,24)(H2,13,14,20);;/q;2*+1/p-2/t6?,7-,9-,10-,11-;;/m1../s1 |
InChIキー |
UJKDVUANMMTQET-HSRNSRQOSA-L |
異性体SMILES |
C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)([O-])OCC(CO)O)O)O.[Na+].[Na+] |
正規SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OCC(CO)O)O)O.[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



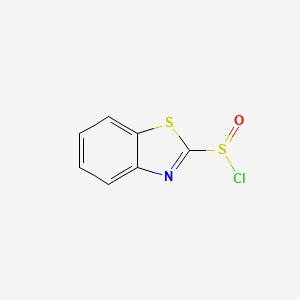
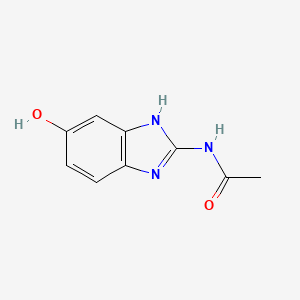
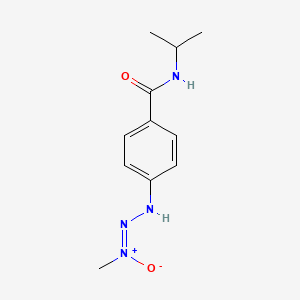
![3-[[(1S,2R,4aR,8aR)-1,2,4a-trimethyl-5-methylidene-3,4,6,7,8,8a-hexahydro-2H-naphthalen-1-yl]methyl]-2-hydroxy-5-methoxycyclohexa-2,5-diene-1,4-dione](/img/structure/B13817323.png)

![(1R)-20,21,25-trimethoxy-15,30-dimethyl-8,23-dioxa-15,30-diazaheptacyclo[22.6.2.29,12.13,7.114,18.027,31.022,33]hexatriaconta-3(36),4,6,9(35),10,12(34),18,20,22(33),24,26,31-dodecaen-6-ol;tetrahydrate;hydrochloride](/img/structure/B13817327.png)

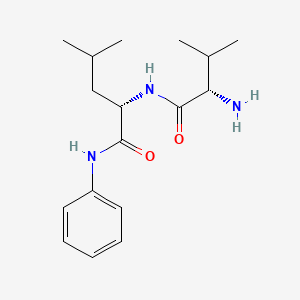
![Dipropan-2-yl 2-[(dimethoxyphosphoryl)sulfanyl]butanedioate](/img/structure/B13817349.png)

![7-Fluoro-2-(fluoromethyl)-6-(4-methylpiperazin-1-yl)-10-oxo-4-thia-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid;hydrochloride](/img/structure/B13817362.png)
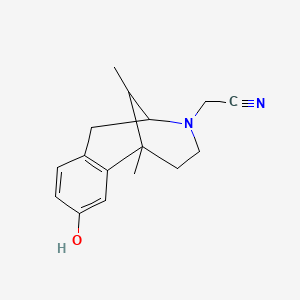
![3-amino-2-hydroxy-N-[(1R,2R)-2-hydroxycyclohexyl]benzamide](/img/structure/B13817375.png)
